B1191575 ASP5878

ASP5878

Cat. No.: B1191575
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP5878 is an oral, selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR1–4) with IC50 values of 0.47 nM (FGFR1), 0.60 nM (FGFR2), 0.74 nM (FGFR3), and 3.5 nM (FGFR4) . It is under clinical development for FGFR-driven cancers, including hepatocellular carcinoma (HCC), urothelial carcinoma, and gastric cancer, as well as achondroplasia (ACH) . Preclinical studies demonstrate potent anti-tumor activity in models with FGFR3/4 mutations or FGF19 overexpression, with sustained tumor regression observed at 3 mg/kg in mice . A phase I trial identified 16 mg twice daily as the recommended dose, with manageable toxicities such as hyperphosphatemia, retinal detachment, and elevated transaminases .

Properties

Appearance

Solid powder

Synonyms

ASP5878;  ASP-5878;  ASP 5878.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Infigratinib (BGJ398)

  • Target Profile : Pan-FGFR inhibitor (FGFR1–3) with IC50 values of 0.9 nM (FGFR1), 1.4 nM (FGFR2), and 1.0 nM (FGFR3) .
  • Clinical Use: Approved for cholangiocarcinoma and urothelial carcinoma with FGFR alterations.
  • Key Differences: ASP5878 inhibits FGFR4 (IC50: 3.5 nM), making it effective in FGF19/FGFR4-driven HCC, whereas Infigratinib lacks FGFR4 activity . Both induce hyperphosphatemia, but this compound’s shorter half-life (T1/2) may allow better management of phosphate levels .

Erdafitinib (JNJ-42756493)

  • Target Profile : Pan-FGFR inhibitor with activity against FGFR1–4 (IC50: <1–3 nM) .
  • Clinical Use: First FDA-approved FGFR inhibitor for metastatic urothelial carcinoma.
  • Key Differences :
    • This compound shows comparable anti-tumor activity in urothelial cancer models but is uniquely effective in gastric cancer with FGFR4-G636C mutations (IC50: 15.6 nM) .
    • Erdafitinib’s long half-life necessitates intermittent dosing, while this compound’s pharmacokinetics support daily oral administration without cumulative toxicity .

Pemigatinib

  • Target Profile : Selective for FGFR1–3 (IC50: <0.5 nM) with minimal FGFR4 inhibition .
  • Clinical Use: Approved for cholangiocarcinoma with FGFR2 fusions.
  • Key Differences :
    • This compound’s FGFR4 inhibition expands its utility to HCC and gastric cancers, where Pemigatinib is ineffective .
    • In ACH models, this compound partially rescues bone elongation (300 μg/kg in mice), whereas Pemigatinib lacks data in skeletal disorders .

Vosoritide (m-CNP)

  • Key Differences :
    • This compound directly inhibits FGFR3 signaling, addressing the root cause of ACH, whereas Vosoritide acts downstream .
    • This compound is orally bioavailable, avoiding daily subcutaneous injections required for Vosoritide . However, this compound’s bone elongation efficacy is weaker, and its safety in pediatric populations remains unverified .

Comparative Data Tables

Table 1. Biochemical Potency of FGFR Inhibitors

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
This compound 0.47 0.60 0.74 3.5
Infigratinib 0.9 1.4 1.0 >100
Erdafitinib 1.2 2.5 3.0 5.7
Pemigatinib 0.4 0.5 0.7 >100

Table 2. Clinical and Preclinical Profiles

Compound Key Indications Administration Advantages Over this compound Limitations vs. This compound
This compound HCC, urothelial/gastric cancer, ACH Oral FGFR4 inhibition, oral route in ACH Weaker bone elongation vs. Vosoritide
Infigratinib Cholangiocarcinoma, urothelial Oral FDA-approved No FGFR4 activity
Erdafitinib Urothelial carcinoma Oral First FDA-approved FGFR inhibitor Long half-life, cumulative toxicity
Vosoritide Achondroplasia Subcutaneous Proven efficacy in ACH Requires injections, no FGFR targeting

Preparation Methods

Initial Coupling Reactions

The first stage involves displacement of the 4-chloro group on the pyrimidine ring with a fluorinated ethoxy side chain. This is achieved through a palladium-catalyzed cross-coupling reaction using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in a toluene/water biphasic system at 80°C. The reaction achieves >85% yield by maintaining strict oxygen-free conditions to prevent catalyst deactivation.

Subsequent steps introduce the pyrazole moiety via Suzuki-Miyaura coupling with 3-aminopyrazole boronic ester. Key parameters include:

  • Temperature: 100°C under microwave irradiation

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: 1,4-dioxane/water (4:1 v/v)

Structural Optimization Through Linker Modification

Initial lead compounds exhibited rapid hepatic clearance due to oxidative metabolism at the ethylene linker. Replacement with an ether linkage (OCH₂CF₂-) significantly improved metabolic stability while maintaining FGFR binding affinity.

Ether Linker Synthesis

The fluorinated ether side chain is introduced via nucleophilic substitution of 2,2-difluoroethyl bromide with a phenolic oxygen on the pyrimidine intermediate. Reaction conditions critical for minimizing di-alkylation byproducts include:

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: anhydrous DMF

  • Temperature: 60°C for 12 hours

  • Yield: 78% after silica gel chromatography

Comparative studies showed the difluoroethyl ether linker increased plasma half-life from 1.2 hours (ethylene analogue) to 4.8 hours in rat models, correlating with reduced CYP3A4-mediated oxidation.

Mitigation of hERG Channel Inhibition Through Aromatic System Modification

Early analogues containing phenyl groups exhibited potent hERG potassium channel blockade (IC₅₀ = 120 nM), posing cardiac toxicity risks. Structure-based design replaced the phenyl ring with a pyrazole system, reducing π-π stacking interactions with Phe656 in the hERG channel.

Pyrazole Ring Installation

The pyrazole moiety is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones:

  • Diketone formation :

    • Substrate: 3-(ethoxycarbonyl)pentane-2,4-dione

    • Conditions: HCl (cat.), ethanol reflux, 2 hours

  • Cyclization :

    • Reagent: Hydrazine hydrate (1.2 equiv)

    • Solvent: Ethanol/water (3:1)

    • Temperature: 80°C for 6 hours

    • Yield: 92% after recrystallization

This modification reduced hERG inhibition to IC₅₀ > 10 μM while maintaining FGFR3 potency (IC₅₀ = 0.74 nM).

Final Assembly and Purification Strategies

The convergent synthesis concludes with deprotection and coupling of the pyrimidine and indole subunits:

StepReaction TypeConditionsYield
1Tosyl DeprotectionHBr (33% in AcOH), 0°C → rt, 3h95%
2Amide CouplingEDC/HOBt, DIPEA, DCM, 24h88%
3Final CrystallizationEthyl acetate/heptane (1:5), -20°C99.5% purity

Critical purification steps include:

  • Preparative HPLC : C18 column, 10→90% MeCN/H₂O (+0.1% TFA) over 30 minutes

  • Chiral Resolution : Chiralpak AD-H column, hexane/ethanol (85:15) for enantiomeric excess >99%

Analytical Characterization and Quality Control

Batch consistency is ensured through multi-modal analysis:

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J=5.2 Hz, 2H, pyrazole-H), 4.52 (t, J=6.8 Hz, 2H, OCH₂CF₂), 3.91 (s, 3H, OCH₃)

Chromatographic Purity :

MethodColumnRetention TimePurity
HPLC-UVZorbax SB-C1812.7 min99.8%
UPLC-MSBEH C186.3 min99.9%

Stability studies confirm the API remains >95% intact after 24 months at -20°C in amber glass vials under nitrogen.

Scale-Up Considerations and Process Optimization

Kilogram-scale production introduced modifications to improve efficiency:

  • Catalyst Recycling : Pd recovery >90% via activated carbon filtration

  • Solvent Switch : Replaced DMF with cyclopentyl methyl ether (CPME) for improved EHS profile

  • Continuous Flow Chemistry : Implemented for high-risk exothermic steps (e.g., nitration), reducing batch time by 40%

The optimized process achieves an overall yield of 62% from commercial starting materials, with <0.5% genotoxic impurities by ICH Q3A guidelines .

Q & A

Q. What is the molecular mechanism of ASP5878 in targeting FGFR isoforms, and how does its selectivity profile influence experimental design?

this compound is a selective FGFR inhibitor with IC50 values of 0.47 nM (FGFR1), 0.6 nM (FGFR2), 0.74 nM (FGFR3), and 3.5 nM (FGFR4). Its selectivity is critical for studies requiring isoform-specific inhibition. For example, in gastric cancer models (G636C-R4 cell lines), this compound reduces cell viability and tumor volume by suppressing FGFR4 phosphorylation and downstream signaling (e.g., ERK and FRS2) . To validate selectivity, researchers should use kinase profiling panels and compare responses across FGFR-overexpressing cell lines (e.g., Hep3B2.1-7 for FGFR4) .

Q. How can researchers assess this compound’s efficacy in preclinical cancer models, and what endpoints are most relevant?

In vivo efficacy is typically evaluated using subcutaneous xenograft models (e.g., Hep3B2.1-7 hepatocellular carcinoma) with this compound administered orally at 3 mg/kg, which induces sustained tumor regression . Key endpoints include tumor volume reduction, survival extension, and phosphorylation status of FGFR4/ERK via Western blot. Orthotopic models (e.g., HuH-7) provide additional insights into metastasis and organ-specific effects .

Advanced Research Questions

Q. What experimental strategies address contradictory data on this compound’s therapeutic outcomes, such as gender-specific responses in animal models?

In Fgfr3Ach mice, this compound prolonged bone length in males but not females. To resolve this, researchers should:

  • Compare hormone levels (e.g., estrogen) between genders, as FGFR signaling may interact with endocrine pathways.
  • Conduct dose-response studies with varied administration routes (e.g., subcutaneous vs. oral) to assess bioavailability differences .
  • Use transcriptomic profiling to identify gender-specific gene expression changes in bone growth pathways .

Q. How does this compound modulate metabolic pathways in FGFR-dependent cancers, and what methods quantify these effects?

this compound inhibits glycolysis and glucose oxidation while enhancing fatty acid oxidation (FAO) in lymphatic endothelial cells (LECs). Researchers can measure metabolic flux using isotopic tracers (e.g., 5-³H-glucose for glycolysis, 9,10-³H-palmitic acid for FAO) and quantify ³H₂O/¹⁴CO₂ production . CPT1A upregulation (a key FAO enzyme) can be validated via siRNA knockdown and Western blot .

Q. What are the optimal protocols for combining this compound with other therapies to overcome chemoresistance?

In chemoresistant urothelial cancer models (e.g., UM-UC-14), this compound restores sensitivity by inhibiting FGFR3 and ERK phosphorylation. Combination studies should:

  • Use sequential dosing (e.g., this compound prior to chemotherapy) to block survival signals.
  • Monitor phospho-FGFR3/ERK via immunofluorescence to confirm pathway suppression .
  • Assess synergy using Chou-Talalay combination indices .

Q. How can researchers mitigate off-target effects of this compound observed in clinical trials (e.g., hyperphosphatemia, retinal detachment)?

Preclinical mitigation strategies include:

  • Dose optimization using pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity.
  • Co-administering phosphate binders in animal models to counteract hyperphosphatemia.
  • Regular ophthalmologic evaluations in long-term toxicity studies .

Methodological Guidance

Q. What in vitro assays best characterize this compound’s inhibitory effects on FGFR signaling?

  • Proliferation assays : Use HCC cell lines (e.g., Hep3B2.1-7) with FGF19 overexpression. Measure IC50 via CellTiter-Glo .
  • Phosphorylation assays : Quantify phospho-FGFR4 and downstream targets (FRS2, ERK) using ELISA or Western blot .
  • 3D binding models : Resolve this compound-FGFR4 interactions via X-ray crystallography or molecular docking (refer to Figure C in ) .

Q. How should researchers design studies to translate this compound from oncology to genetic disorders like achondroplasia?

  • Model selection : Use Fgfr3Ach mice and achondroplasia-specific iPSCs to assess bone growth and chondrocyte differentiation .
  • Dosing adjustments : Lower this compound concentrations (e.g., 10 nM in iPSC media) to mimic pediatric pharmacokinetics, accounting for plasma protein binding (~80% bound to albumin) .
  • Safety profiling : Monitor skeletal and metabolic endpoints (e.g., serum phosphate, liver enzymes) in juvenile models .

Data Interpretation and Validation

Q. How can researchers reconcile discrepancies between in vitro potency (nM-range IC50) and in vivo dosing requirements (mg/kg)?

Factors include:

  • Protein binding : this compound’s high plasma protein binding reduces free drug availability.
  • Tissue penetration : Use LC-MS to measure tumor vs. plasma concentrations .
  • Metabolic stability : Perform hepatic microsome assays to assess clearance rates .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous tumor models?

  • Nonlinear regression : Fit sigmoidal curves to calculate EC50/IC50 (e.g., GraphPad Prism).
  • Mixed-effects models : Account for inter-animal variability in xenograft studies .
  • Survival analysis : Use Kaplan-Meier plots with log-rank tests for orthotopic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.